(2r,4r)-1-(Tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid
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Overview
Description
(2r,4r)-1-(Tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid is a chemical compound that belongs to the class of pyrrolidine carboxylic acids It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2r,4r)-1-(Tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including tetrahydrofuran (THF) or acetonitrile, under ambient or slightly elevated temperatures . The Boc group can be added to amines under aqueous conditions or in organic solvents with the aid of catalysts like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to optimize production efficiency and product quality .
Chemical Reactions Analysis
Types of Reactions
(2r,4r)-1-(Tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or lithium diisopropylamide (LDA) in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can further react to form various derivatives .
Scientific Research Applications
(2r,4r)-1-(Tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial products.
Mechanism of Action
The mechanism of action of (2r,4r)-1-(Tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid involves its role as a protecting group for amines. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during synthesis. Upon deprotection, the free amine can interact with molecular targets, such as enzymes or receptors, facilitating various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- (2r,4r)-1-(Tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
- (2r,4r)-1-(Tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid
- (2r,4r)-1-(Tert-butoxycarbonyl)-4-ethoxypyrrolidine-2-carboxylic acid
Uniqueness
(2r,4r)-1-(Tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature allows for specific interactions in chemical and biological systems, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
(2R,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenoxypyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-10-12(9-13(17)14(18)19)21-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFZJNCETIGXIO-CHWSQXEVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)OC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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